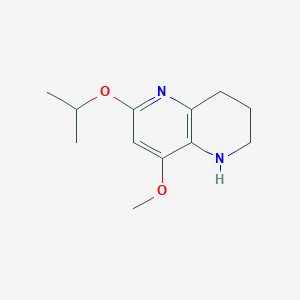
6-Isopropoxy-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Isopropoxy-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Isopropoxy-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological effects, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
- CAS Number : 1706461-91-7
The structure features a naphthyridine core with an isopropoxy group at position 6 and a methoxy group at position 8. This configuration is significant as it influences the compound's reactivity and biological interactions.
1. Anticancer Activity
Naphthyridine derivatives have shown promising anticancer properties. For instance:
- Canthinone , a related naphthyridine derivative, has demonstrated the ability to induce apoptosis in cancer cells by activating cell death pathways and disrupting the cell cycle at various phases (G0/G1 and G2) .
- Other derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 0.03 to 15 μM .
2. Anti-inflammatory Effects
Naphthyridine compounds have also been studied for their anti-inflammatory properties:
- Canthinone derivatives reduced pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models of colitis .
- The inhibition of nitric oxide production in macrophage cell lines has been observed with certain naphthyridine derivatives .
3. Antimicrobial Activity
Some studies suggest that naphthyridine derivatives possess antimicrobial properties:
- Compounds similar to this compound have exhibited antibacterial effects against strains like Bacillus cereus and antifungal activity against Fusarium species .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving electrophilic and nucleophilic substitutions. The detailed synthetic routes are essential for producing derivatives with tailored biological activities .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : Used to predict how the compound binds to specific enzymes or receptors.
- Binding Affinity Assays : Help quantify the strength of interaction between the compound and its targets.
These studies are vital for assessing potential therapeutic applications and side effects .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound within its class of compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Canthinone | Yes (IC₅₀ = 7 μM) | Yes | Yes |
| Aaptamine | Yes (IC₅₀ = 10 μM) | Moderate | Yes |
| 6-Isopropoxy... | Unknown | Unknown | Unknown |
This table illustrates that while some related compounds have established activities across various biological assays, further research is needed to fully characterize the effects of this compound.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
8-methoxy-6-propan-2-yloxy-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)16-11-7-10(15-3)12-9(14-11)5-4-6-13-12/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
KPNQHOVVHZPAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(C(=C1)OC)NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















